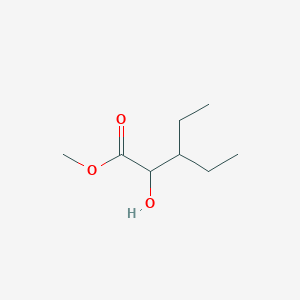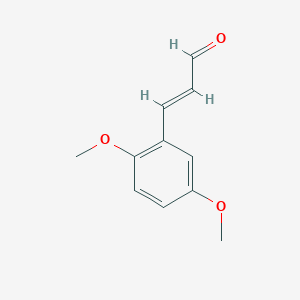
2,5-Dimethoxycinnamaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an acrylaldehyde group attached to the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)acrylaldehyde can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with acrolein under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 2,5-dimethoxybenzaldehyde reacts with the activated methylene group of acrolein in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of 3-(2,5-Dimethoxyphenyl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: 3-(2,5-Dimethoxyphenyl)acrylic acid
Reduction: 3-(2,5-Dimethoxyphenyl)propanol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(2,5-Dimethoxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde:
3-(2,5-Dimethoxyphenyl)acrylic acid: The carboxylic acid derivative of 3-(2,5-Dimethoxyphenyl)acrylaldehyde.
3-(2,5-Dimethoxyphenyl)-2-propen-1-ol: The alcohol derivative of 3-(2,5-Dimethoxyphenyl)acrylaldehyde.
Uniqueness
3-(2,5-Dimethoxyphenyl)acrylaldehyde is unique due to its specific substitution pattern on the phenyl ring and the presence of an acrylaldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
33538-93-1 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+ |
Clé InChI |
QODHTNANDXLRSB-ONEGZZNKSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=C/C=O |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


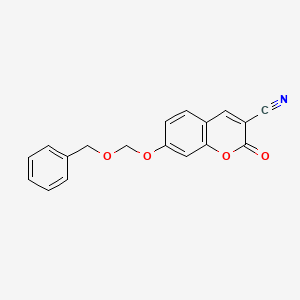

![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
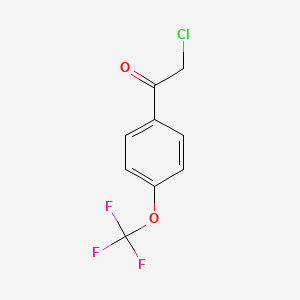
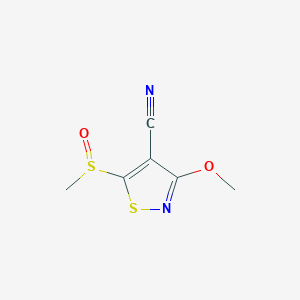
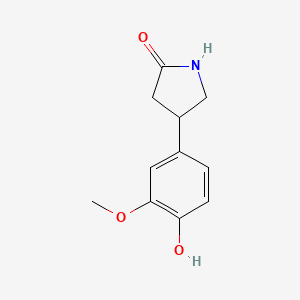

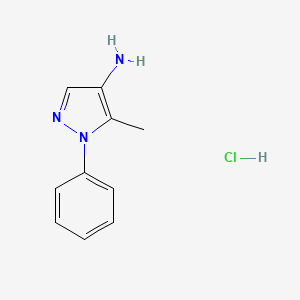
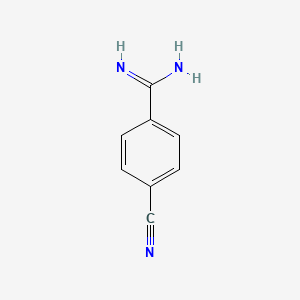
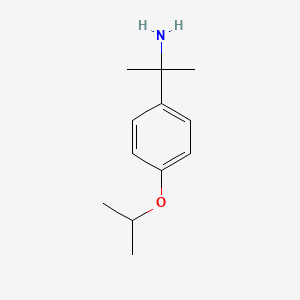
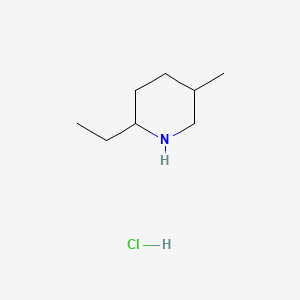
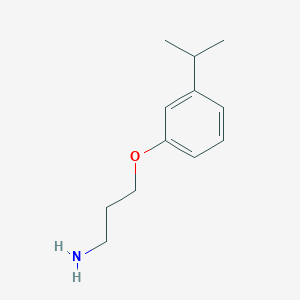
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
